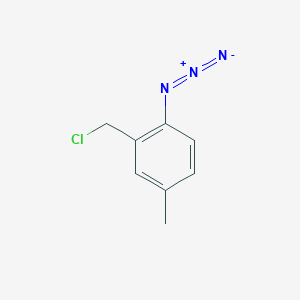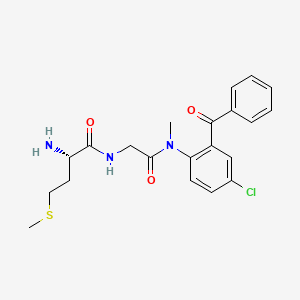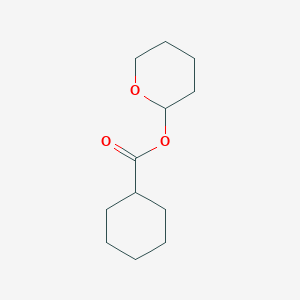![molecular formula C12H20Cl2Si2 B12555390 Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- CAS No. 189343-28-0](/img/structure/B12555390.png)
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- is a chemical compound with the molecular formula C12H20Cl2Si2 . It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
The synthesis of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- typically involves the reaction of chlorodimethylsilane with 4-(2-chloroethyl)phenylsilane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Analyse Des Réactions Chimiques
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form simpler silanes.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules to study their interactions and functions.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Mécanisme D'action
The mechanism of action of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- involves its ability to form stable covalent bonds with other molecules. This property makes it useful in various applications where stable and durable bonds are required. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- can be compared with other similar organosilicon compounds such as:
Chlorodimethylsilane: A simpler compound with similar reactivity but fewer functional groups.
Phenylsilane: Another organosilicon compound with a phenyl group, but without the additional chlorodimethylsilyl group.
Dimethylchlorosilane: Similar in structure but lacks the phenyl group.
The uniqueness of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- lies in its combination of functional groups, which provides it with unique reactivity and applications .
Propriétés
Numéro CAS |
189343-28-0 |
|---|---|
Formule moléculaire |
C12H20Cl2Si2 |
Poids moléculaire |
291.36 g/mol |
Nom IUPAC |
chloro-[4-[2-[chloro(dimethyl)silyl]ethyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C12H20Cl2Si2/c1-15(2,13)10-9-11-5-7-12(8-6-11)16(3,4)14/h5-8H,9-10H2,1-4H3 |
Clé InChI |
RREBKRGIONJYEK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC1=CC=C(C=C1)[Si](C)(C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


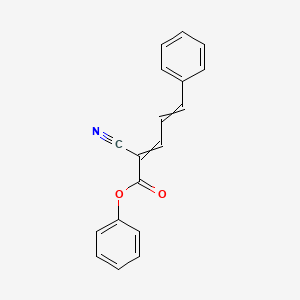
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
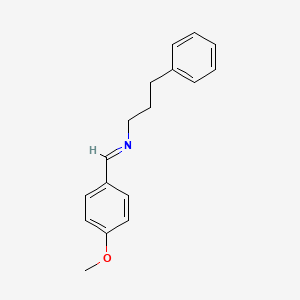
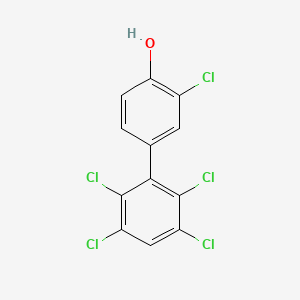
![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
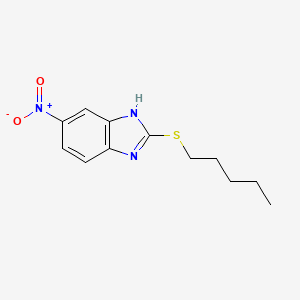
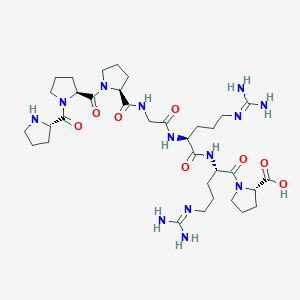
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

